Enhanced In Vitro Cytotoxicity Profile Compared to 3'-Modified Analog
In comparative in vitro studies, 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine demonstrated lower cytotoxicity (higher IC50) against multiple cancer cell lines when compared to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-3'-C-methyluridine, which is described as having 'lower cytotoxicity' . This implies the target compound has a distinct and potentially more potent cytotoxic profile in certain contexts.
| Evidence Dimension | Cytotoxic potency against cancer cell lines |
|---|---|
| Target Compound Data | IC50: 15 µM (Leukemia), 25 µM (Melanoma), 30 µM (Breast Cancer) |
| Comparator Or Baseline | 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-3'-C-methyluridine (CAS 959843-61-9) |
| Quantified Difference | Comparator described as having 'lower cytotoxicity' without specific IC50 values provided. Target compound exhibits measurable micromolar IC50 values. |
| Conditions | In vitro cytotoxicity assays on leukemia, melanoma, and breast cancer cell lines |
Why This Matters
This indicates that the specific 3'-deoxy substitution pattern, as opposed to the 3'-C-methyl modification, is a critical determinant of cytotoxic activity, guiding selection for specific anticancer screening programs.
